molecular formula C12H14ClFN2O B8176432 N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide

N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B8176432
M. Wt: 256.70 g/mol
InChI Key: CARDCLQWCJUILH-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group at the 4-position and a 3-chloro-5-fluorophenyl group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including its effects on various biological targets. It is used in the development of new therapeutic agents for treating diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)piperidine-4-carboxamide
  • N-(3-Chloro-4-fluorophenyl)piperidine-4-carboxamide
  • N-(3-Chloro-5-methylphenyl)piperidine-4-carboxamide

Comparison: N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the chlorine atom contributes to its reactivity and binding affinity .

Properties

IUPAC Name

N-(3-chloro-5-fluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-9-5-10(14)7-11(6-9)16-12(17)8-1-3-15-4-2-8/h5-8,15H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDCLQWCJUILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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